5-Chloro-1-methylquinazoline-2,4(1H,3H)-dione
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Overview
Description
5-Chloro-1-methylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with a chlorine atom at the 5th position and a methyl group at the 1st position, may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methylquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis may begin with 5-chloroanthranilic acid and methylamine.
Cyclization: The reaction involves cyclization to form the quinazoline ring.
Reaction Conditions: Common conditions include heating under reflux with appropriate solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and purification techniques like recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions might occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinazoline derivatives are studied as catalysts in organic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Some quinazoline derivatives are known to inhibit enzymes, making them potential drug candidates.
Antimicrobial Activity: These compounds may exhibit antibacterial or antifungal properties.
Medicine
Cancer Research: Quinazoline derivatives are explored for their anticancer properties.
Neurological Disorders: Potential use in treating conditions like Alzheimer’s disease.
Industry
Pharmaceuticals: Used in the synthesis of various drugs.
Agrochemicals: Potential use in the development of pesticides or herbicides.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives may:
Inhibit Enzymes: By binding to the active site or allosteric site of enzymes.
Interact with DNA: Intercalate into DNA, affecting replication and transcription.
Modulate Receptors: Bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, lacking the chlorine and methyl groups.
4-Aminoquinazoline: A derivative with an amino group at the 4th position.
6-Chloroquinazoline: A derivative with a chlorine atom at the 6th position.
Uniqueness
5-Chloro-1-methylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C9H7ClN2O2 |
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Molecular Weight |
210.62 g/mol |
IUPAC Name |
5-chloro-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-6-4-2-3-5(10)7(6)8(13)11-9(12)14/h2-4H,1H3,(H,11,13,14) |
InChI Key |
QRDPCBDIDPJSRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=O)NC1=O |
Origin of Product |
United States |
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